Acivicin hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AT-125 (hydrochloride) is typically synthesized through fermentation processes involving Streptomyces sviceus. The microorganism is cultured under specific conditions to produce the compound, which is then extracted and purified .
Industrial Production Methods
Industrial production of AT-125 (hydrochloride) involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
AT-125 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: AT-125 (hydrochloride) can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of AT-125 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of AT-125 (hydrochloride) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs .
Scientific Research Applications
AT-125 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on cellular processes and metabolic pathways.
Medicine: Investigated for its potential anti-cancer and anti-parasitic properties.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications .
Mechanism of Action
AT-125 (hydrochloride) exerts its effects by inhibiting the enzyme γ-glutamyl transpeptidase. This inhibition disrupts the γ-glutamyl cycle, leading to reduced levels of glutathione and other γ-glutamyl compounds. The compound can cross the blood-brain barrier, making it effective in targeting central nervous system-related conditions .
Comparison with Similar Compounds
Similar Compounds
Acivicin: The parent compound of AT-125 (hydrochloride), also produced by Streptomyces sviceus.
L-2-Amino-4-methoxy-trans-3-butenoic acid: Another γ-glutamyl transpeptidase inhibitor with similar properties.
Azaserine: A compound with similar enzyme inhibitory activity but different structural features
Uniqueness
AT-125 (hydrochloride) is unique due to its ability to cross the blood-brain barrier and its potent inhibitory effects on γ-glutamyl transpeptidase. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPTDHBIYEQHX-QYEIVYHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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